molecular formula C13H16FN3 B1306358 (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine CAS No. 626209-31-2

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Cat. No.: B1306358
CAS No.: 626209-31-2
M. Wt: 233.28 g/mol
InChI Key: HKHHKORRQXFOGZ-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (CAS 1411990-19-6) is an organic compound with the molecular formula C13H16FN3 and a molecular weight of 233.28 g/mol. This amine derivative features both a 2-fluorobenzyl group and an imidazole-containing propylamine chain, a structure of significant interest in medicinal chemistry research. The imidazole ring is a privileged scaffold in drug discovery, known for its wide array of pharmacological activities. It is a key building block in many commercially available drugs and serves as the core structure for the benzimidazole class of compounds, which are structural isosteres of naturally occurring nucleotides. This allows them to interact effectively with biopolymers in living systems. As a result, compounds containing the imidazole pharmacophore are extensively investigated for their potential biological activities, which include antibacterial, antimycobacterial, antifungal, and antitumor properties. Specifically, imidazole-based molecular hybrids and conjugates represent a promising strategy to combat the global health threat of antibiotic-resistant bacteria, such as the ESKAPE pathogens. Research into such hybrids aims to overcome bacterial resistance through dual targeting mechanisms, which can impair resistance development and enhance antibacterial activity compared to individual components. This compound, with its distinct molecular architecture, serves as a valuable synthon for researchers developing novel antibacterial agents and exploring new strategies to bypass resistance mechanisms. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or human use. Researchers can access lot-specific data, including detailed safety information, via the provided Safety Data Sheet (SDS) and Certificate of Analysis.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHHKORRQXFOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the reaction of 2-fluorobenzyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C13H16FN3
  • Molecular Weight : 233.28 g/mol
  • Structure : The compound features a fluorobenzyl group attached to an imidazolyl-propylamine moiety, which enhances its biological activity and interaction with molecular targets.

Chemistry

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine serves as a versatile building block in organic synthesis. It is utilized for creating more complex organic molecules, particularly in the development of pharmaceuticals.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. Its structure allows it to bind effectively to various biological targets, including enzymes and receptors.

Medicine

Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown effectiveness against several bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. Additionally, it has demonstrated anticancer activity by inducing apoptosis in cancer cell lines and inhibiting cell proliferation.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to advancements in various chemical processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Fluorine Substitution : The fluorine atom at the 2-position enhances lipophilicity and bioavailability.
  • Imidazole Ring Variability : Modifications to the imidazole ring significantly affect biological activity, suggesting that further structural optimization could yield compounds with enhanced potency.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 µg/mL
Compound BEscherichia coli10 µg/mL

These findings indicate its potential as a therapeutic agent against bacterial infections.

Anticancer Activity

A study explored its effects on various cancer cell lines:

Cell LineEffect Observed
MCF-7 (Breast Cancer)Induced apoptosis
HeLa (Cervical Cancer)Inhibited proliferation

The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the imidazolyl-propylamine moiety facilitates the interaction with active sites. This dual functionality allows the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

a. N-(4-Fluoro-benzyl)-3-(1H-imidazol-1-yl)propan-1-amine

  • CAS : 279236-31-6
  • Molecular Formula : C₁₃H₁₆FN₃
  • Key Differences : Fluorine at the para (4th) position on the benzyl ring.
  • Classified as an irritant (Xi hazard symbol) .

b. [(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine

  • CAS : 852934-12-4
  • Molecular Formula : C₁₃H₁₅ClFN₃
  • Key Differences : Chlorine at the 2nd position and fluorine at the 6th position on the benzyl ring.
  • Properties : Increased molecular weight (275.73 g/mol) and steric bulk due to chlorine substitution, likely affecting pharmacokinetics .

c. (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

  • CAS : 279236-81-6
  • Molecular Formula : C₁₃H₁₆FN₃
  • Key Differences : Fluorine at the meta (3rd) position. Meta-substitution may reduce steric hindrance compared to ortho, improving interaction with planar enzyme active sites .

Non-Fluorinated Analogs

a. Benzyl-(3-imidazol-1-yl-propyl)-amine

  • CAS : 112086-52-9
  • Molecular Formula : C₁₃H₁₇N₃
  • Widely used as a chemical intermediate .

Analogs with Heterocyclic Modifications

a. 6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

  • Molecular Formula : C₁₃H₁₃FN₄S
  • Key Differences : Benzothiazole core replaces benzyl group. Sulfur atom enhances aromatic π-stacking and may confer unique bioactivity (e.g., kinase inhibition) .

b. (3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-yl-methyl)-amine

  • CAS : 626209-43-6
  • Molecular Formula : C₁₃H₁₇N₃O

Analogs with Modified Amine Substituents

a. (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

  • CAS : 1376989-43-3
  • Molecular Formula : C₁₃H₁₇FN₂O
  • Key Differences : Morpholine ring replaces imidazole, enhancing solubility and altering target selectivity (e.g., GPCR modulation) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature Notable Properties
(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine - C₁₃H₁₆FN₃ 233.28 Ortho-fluoro substitution Hypothesized enzyme inhibition
N-(4-Fluoro-benzyl)-3-(imidazol-1-yl)propan-1-amine 279236-31-6 C₁₃H₁₆FN₃ 233.28 Para-fluoro substitution Irritant (Xi hazard)
[(2-Chloro-6-fluorophenyl)methyl]amine 852934-12-4 C₁₃H₁₅ClFN₃ 275.73 Chloro-fluoro substitution Increased steric bulk
Benzyl-(3-imidazol-1-yl-propyl)-amine 112086-52-9 C₁₃H₁₇N₃ 215.30 Non-fluorinated Common intermediate
6-Fluoro-N-[3-(imidazol-1-yl)propyl]benzothiazol-2-amine - C₁₃H₁₃FN₄S 276.33 Benzothiazole core Enhanced π-stacking

Research Implications and Gaps

  • Synthetic Accessibility : Fluorinated analogs are commercially available (e.g., ), facilitating further research.
  • Safety Profile : Ortho-substituted fluoro compounds may exhibit distinct toxicity profiles compared to para/meta isomers, warranting detailed toxicological studies.

Biological Activity

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in biochemical assays and for therapeutic applications. This article reviews the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a fluorobenzyl group and an imidazolyl-propylamine moiety. This unique structure enhances its binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The fluorobenzyl group increases the compound's binding affinity to target proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting their activity.
  • Modulation of Biological Pathways : The compound can modulate various biological pathways by interacting with receptors involved in signaling cascades, potentially leading to therapeutic effects in diseases such as cancer and infections .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against several strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have explored its effects on cancer cell lines, revealing that it can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom at the 2-position of the benzyl ring enhances lipophilicity and bioavailability, which are critical for improved pharmacokinetic properties .
  • Imidazole Ring Variability : Modifications to the imidazole ring can significantly affect biological activity, suggesting that further structural optimization could yield compounds with enhanced potency against specific targets .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against bacterial strains.
Anticancer EffectsInduced apoptosis in cancer cell lines; inhibited proliferation.
SAR AnalysisIdentified critical structural components necessary for activity; emphasized fluorine's role.

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